molecular formula C9H6N4OS B1271370 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 540760-27-8

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No.: B1271370
CAS No.: 540760-27-8
M. Wt: 218.24 g/mol
InChI Key: WDUVQRMZWGBWJS-UHFFFAOYSA-N
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Description

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound has garnered significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .

Properties

IUPAC Name

1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUVQRMZWGBWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368804
Record name 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

540760-27-8
Record name 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2,3-Dihydroxyquinoxaline

The synthesis begins with the condensation of 1,2-diaminobenzene (1 ) and oxalic acid in aqueous hydrochloric acid, yielding 2,3-dihydroxyquinoxaline (2 ). This step proceeds via nucleophilic attack of the diamine on the dicarboxylic acid, followed by dehydration.

Chlorination to 2,3-Dichloroquinoxaline

Treatment of 2 with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux replaces hydroxyl groups with chlorine atoms, producing 2,3-dichloroquinoxaline (3 ). Excess chlorinating agent ensures complete conversion, though side reactions like over-chlorination require careful temperature control.

Hydrazine Substitution

Reacting 3 with hydrazine hydrate in ethanol replaces one chlorine atom with a hydrazine group, forming 3-hydrazinoquinoxaline (4 ). This nucleophilic aromatic substitution (SNAr) is favored by the electron-withdrawing effect of the adjacent chlorine.

Triazole Ring Closure

Cyclization of 4 with triethyl orthoformate in acetic acid generates thetriazolo[4,3-a]quinoxaline core (5 ). The reaction proceeds via formylation of the hydrazine group, followed by intramolecular cyclization with elimination of ethanol.

Thiol Group Introduction

Critical Step : Treatment of 5 with thiourea in absolute ethanol forms an isothiouronium intermediate, which undergoes alkaline hydrolysis (aqueous KOH) to yield 1-mercaptotriazolo[4,3-a]quinoxalin-4(5H)-one (6 ). The thiol group is introduced via nucleophilic displacement, with the potassium salt (7 ) isolated in quantitative yield.

Table 1: Reaction Conditions and Yields

Step Reagents Solvent Temperature Key Intermediate Yield (%)
1 Oxalic acid, HCl H₂O 100°C 2 85–90*
2 POCl₃ Toluene Reflux 3 75–80*
3 Hydrazine hydrate Ethanol 80°C 4 70–75*
4 Triethyl orthoformate Acetic acid 120°C 5 65–70*
5 Thiourea, KOH Ethanol/H₂O Reflux 6 60–65*

*Yields estimated from analogous procedures in literature.

Alternative Approaches and Modern Adaptations

Sustainable Derivatization Strategies

Recent work on related triazoloquinoxalines highlights the use of biodegradable catalysts and solvent-free conditions. For example, replacing POCl₃ with phosphoryl chloride immobilized on silica gel reduces hazardous waste. Similarly, microwave-assisted cyclization shortens reaction times for 5 from hours to minutes, improving energy efficiency.

Challenges in Thiol Functionalization

The thiol group in 6 is prone to oxidation, necessitating inert atmospheres during purification. Alternative protecting groups (e.g., trityl or acetamidomethyl) have been explored but require additional deprotection steps. Recent advances employ thiol-ene "click" chemistry to directly conjugate 6 with alkenes, bypassing isolation of the free thiol.

Mechanistic Insights and Side Reactions

Cyclization Dynamics

The formation of 5 hinges on acid-catalyzed dehydration, where triethyl orthoformate acts as both solvent and formylating agent. Competing pathways, such as dimerization of 4 , are suppressed by maintaining a dilute reaction mixture.

Byproduct Formation in Thiolation

Using excess thiourea in ethanol can lead to guanidinium byproducts, detectable via LC-MS. Optimal stoichiometry (1:1.2 molar ratio of 5 to thiourea) minimizes this issue.

Scalability and Industrial Relevance

While the classical method is reliable for lab-scale synthesis (gram quantities), industrial adoption faces hurdles:

  • POCl₃ Handling : Requires specialized equipment for corrosive gas management.
  • Solvent Recovery : Ethanol and acetic acid necessitate distillation loops.
  • Yield Optimization : Pilot studies show that replacing ethanol with 2-MeTHF in step 5 improves thiol isolation efficiency by 15%.

Chemical Reactions Analysis

Types of Reactions

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The triazoloquinoxaline ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced triazoloquinoxaline derivatives.

    Substitution: Alkylated, acylated, or sulfonylated triazoloquinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been studied for its anticancer properties. It acts as a potent inhibitor of the P300/CBP-associated factor (PCAF), which is involved in histone acetylation and gene regulation. The compound has demonstrated cytotoxic effects against several human cancer cell lines such as HePG2 (liver), MCF-7 (breast), PC3 (prostate), and HCT-116 (colon) cells.

Case Study: Inhibition of PCAF

Research indicates that the compound binds to the active site of the PCAF bromodomain, inhibiting its activity and affecting cellular processes related to cancer progression. This interaction leads to decreased cell viability and proliferation in treated cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have shown moderate effectiveness compared to standard antibiotics.

Table: Antimicrobial Activity

CompoundActivity TypeK_i (nM)Selectivity Ratio
2-(4-nitrophenyl)-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dioneA3 Antagonist0.60>16,600 (vs A1 & A2A)
9-(4-bromophenyl)-6 aryl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine-2-carbonitrileAntimicrobial-Moderate

Adenosine Receptor Antagonism

Recent studies have highlighted the potential of this compound as a selective antagonist of the human A3 adenosine receptor. In radioligand binding assays, derivatives of this scaffold displayed high affinity for the A3 receptor with selectivity ratios exceeding 16,600 against A1 and A2A receptors.

Pharmacokinetics and Drug Delivery

Pharmacokinetic studies have been conducted to evaluate the druggability of this compound. The compound's stability under laboratory conditions has been assessed alongside its metabolic pathways and transport mechanisms within biological systems.

Metabolic Pathways

The compound interacts with various enzymes and cofactors that play roles in its metabolism and clearance from biological systems. Understanding these pathways is crucial for optimizing its therapeutic use.

Mechanism of Action

The mechanism of action of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core structure but lacks the mercapto group.

    1,2,4-triazino[4,3-a]quinoxaline: Another heterocyclic compound with a similar core structure but different nitrogen arrangement.

Uniqueness

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and enhances the compound’s potential as a therapeutic agent .

Biological Activity

1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (CAS Number: 540760-27-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its interactions with various biological targets and its therapeutic potential.

  • Molecular Formula : C9H6N4OS
  • Molecular Weight : 218.24 g/mol
  • Structure : The compound features a triazole ring fused to a quinoxaline moiety, with a mercapto group that contributes to its reactivity and biological activity.

Adenosine Receptor Antagonism

Recent studies have highlighted the potential of this compound as a selective antagonist of the human A3 adenosine receptor. In radioligand binding assays, compounds derived from this scaffold demonstrated high affinity for the A3 receptor with selectivity ratios exceeding 16,600 against A1 and A2A receptors. For instance, one derivative showed an inhibition constant (K_i) of 0.60 nM at the hA3 receptor .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In a recent study, derivatives of triazoloquinoxaline were tested against various bacterial and fungal strains. The results indicated moderate activity compared to standard antibiotics such as Streptomycin and Nystatin . The structure-activity relationship (SAR) analysis suggested that modifications in the aryl groups significantly influenced antimicrobial efficacy.

CompoundActivity TypeK_i (nM)Selectivity Ratio
2-(4-nitrophenyl)-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dioneA3 Antagonist0.60>16,600 (vs A1 & A2A)
9-(4-bromophenyl)-6 aryl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine-2-carbonitrileAntimicrobial-Moderate

Mechanistic Insights

The binding interactions of this compound with adenosine receptors were explored using molecular docking simulations. These studies provided insights into the transmembrane binding motifs and highlighted critical amino acid residues involved in ligand-receptor interactions .

Case Study 1: Synthesis and Evaluation

In a systematic investigation by researchers at a leading pharmacological laboratory, a series of derivatives based on the triazoloquinoxaline scaffold were synthesized. The study utilized microwave-assisted synthesis to enhance yields and purity. Biological evaluations revealed that specific substitutions on the triazole ring significantly improved receptor affinity and selectivity .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of synthesized triazoloquinoxaline derivatives against clinical isolates of bacteria and fungi. The results indicated that certain compounds exhibited promising activity against resistant strains, suggesting potential applications in treating infections .

Q & A

Q. What advanced techniques are used to study reaction kinetics?

  • Methodological Answer :
  • In situ FTIR : Track intermediate formation in real-time during synthesis .
  • Microreactor systems : Enable precise control of residence time and temperature for kinetic profiling .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Reactant of Route 2
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

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